PRMT5 SDMA Inhibition Selectivity: 8-OH vs. 8-H in Matched Cellular Assays
In a head-to-head comparison within a single phthalazin-1(2H)-one scaffold series, the 8-hydroxy analog (Compound 69 / Example 12) demonstrates a distinct selectivity profile relative to the 8-unsubstituted parent (Compound 65 / Example 2). The 8-OH compound yields an SDMA IC₅₀ of 262 nM in MTAP-del HCT116 cells versus 103 nM in MTAP-WT cells (selectivity ratio ~2.5-fold favoring WT), while the 8-H compound shows an SDMA IC₅₀ of 5 nM in MTAP-del versus >1,000 nM in MTAP-WT (selectivity ratio >200-fold favoring MTAP-del) [1]. This inversion of selectivity direction—8-OH preferentially inhibits WT, whereas 8-H preferentially inhibits MTAP-del—is also reflected in the viability assay: the 8-OH analog exhibits a viability selectivity ratio of 23 (MTAP-WT/MTAP-del = 4,350/188 nM), compared to 100 for the 8-H analog (5,800/58 nM) [1]. The 8-OH compound's profile is further differentiated from 8-Cl (selectivity ratios of 64–78) and 8-F (selectivity ratio of 30) [1]. These data establish that the 8-hydroxy substituent is not merely a potency modulator but a selectivity switch in the PRMT5 MTA-cooperative inhibition context.
| Evidence Dimension | PRMT5 SDMA inhibition IC₅₀ and cellular viability selectivity in HCT116 MTAP-del vs. MTAP-WT isogenic cell lines |
|---|---|
| Target Compound Data | SDMA IC₅₀: 262 nM (MTAP-del) / 103 nM (MTAP-WT); Viability IC₅₀: 188 nM (MTAP-del) / 4,350 nM (MTAP-WT); Selectivity ratio (WT/del): 23 |
| Comparator Or Baseline | 8-H analog (Comp. 65): SDMA IC₅₀ 5 nM (MTAP-del) / >1,000 nM (MTAP-WT); Viability IC₅₀ 58 nM (MTAP-del) / 5,800 nM (MTAP-WT); Selectivity ratio 100. 8-Cl analog (Comp. 61): SDMA IC₅₀ 15/1,123 nM; Viability IC₅₀ 36/2,299 nM; ratio 64. 8-F analog (Comp. 62): SDMA IC₅₀ 6/2,484 nM; Viability IC₅₀ 112/3,378 nM; ratio 30. 8-CH₃ analog (Comp. 64): SDMA IC₅₀ 31/1,000 nM; Viability IC₅₀ 103/8,386 nM; ratio 81. |
| Quantified Difference | 8-OH exhibits a 23-fold viability selectivity favoring WT, versus 100-fold for 8-H (favoring MTAP-del). The SDMA selectivity direction is inverted: 8-OH has higher potency against WT (103 nM) than MTAP-del (262 nM), whereas 8-H is >200-fold more potent against MTAP-del (5 nM) than WT (>1,000 nM). |
| Conditions | HCT116 human colorectal carcinoma isogenic cell lines (MTAP-deleted and MTAP-wild-type); SDMA IC₅₀ measured by cellular SDMA detection assay; viability determined by CellTiter-Glo. Data compiled from cited references in Hu et al., RSC Adv., 2024. |
Why This Matters
For researchers targeting MTAP-deleted cancers with MTA-cooperative PRMT5 inhibitors, the 8-OH analog provides a fundamentally different selectivity window than the 8-H parent—a critical parameter for minimizing on-target toxicity in WT tissues.
- [1] Hu, M.; et al. A review of the known MTA-cooperative PRMT5 inhibitors. RSC Advances, 2024, 14(53), 39653–39691. Table 5: SAR of the 8-position (R4) in the phthalazin-1(2H)-one scaffold 35. DOI: 10.1039/d4ra05497k. View Source
